molecular formula C34H48O8 B1234250 LL-F 28249beta CAS No. 102042-08-0

LL-F 28249beta

Cat. No. B1234250
CAS RN: 102042-08-0
M. Wt: 584.7 g/mol
InChI Key: WDWFRIMNWVDXGF-XFOWURONSA-N
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Description

LL-F 28249beta, also known as S-541C or Antibiotic S-541C, is a chemical compound with the molecular formula C34H48O8 and a molecular weight of 584.75 . It is also referred to as (6R,23S,25S)-5-O-Demethyl-28-deoxy-6,28-epoxy-23-hydroxy-25-(1-methyl-1-propenyl)milbemycin B .


Synthesis Analysis

The synthesis of this compound involves several steps. One notable method involves the conversion of the pendent C (26,27) olefinic group at C (25) into a 27-bromo or 27-chloro-26-methylene group . The 27-bromo compounds are derived by reacting the LL-F28249 compounds or 5-0-trisubstituted silyl LL-F28249 compounds with N-bromoacetamide or N-bromosuccinimide in aqueous acetone, followed by desilylation for silylated LL-F28249 intermediates . The 27-chloro compounds are prepared by reacting LL-F28249 compounds with N-chlorosuccinimide in methanol .


Molecular Structure Analysis

The structures of LL-F28249 compounds were determined by spectroscopic methods and by X-ray crystallography . The LL-F28249 components are complex macrolids .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. For instance, the conversion of the pendent C (26,27) olefinic group at C (25) into a 27-bromo or 27-chloro-26-methylene group is a key step in the synthesis of this compound .

Scientific Research Applications

Overview

Applications in Healthcare and Data Management

  • Healthcare Information Systems : Big data's role in healthcare research is significant for diseases like diabetes. For instance, a statistical assessment healthcare information system for diabetic analysis using big data demonstrates the potential of technology in disease management and research (Sivaparthipan, Karthikeyan, & Karthik, 2018).

  • Data Mining in Diabetes Research : Machine learning and data mining methods are crucial in transforming genetic data and Electronic Health Records into valuable knowledge, especially in diabetes research (Kavakiotis, Tsave, Salifoglou, Maglaveras, Vlahavas, & Chouvarda, 2017).

Scientific Research and Society

  • Impact on Society : The role of scientific research in societal development is highlighted, emphasizing its ability to probe the mysteries of the universe and create beneficial technologies (Press, 2013).

  • Data Sharing Practices : The practices and perceptions of data sharing among scientists, which is vital for collaborative and data-intensive modern research, demonstrate the importance of data accessibility and preservation (Tenopir, Allard, Douglass, Aydinoğlu, Wu, Read, Manoff, & Frame, 2011).

  • Biomedical Research to Clinical Application : The transition from scientific research in the lab to practical applications in clinical settings, particularly in stem cell research for diabetes treatment, reflects the complex interactions between laboratory research and clinical applications (Wainwright, Williams, Michael, Farsides, & Cribb, 2006).

properties

IUPAC Name

(4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48O8/c1-7-21(4)30-23(6)28(35)17-33(42-30)16-26-15-25(41-33)12-11-20(3)13-19(2)9-8-10-24-18-39-31-29(36)22(5)14-27(32(37)40-26)34(24,31)38/h7-11,14,19,23,25-31,35-36,38H,12-13,15-18H2,1-6H3/b9-8+,20-11+,21-7+,24-10+/t19-,23-,25+,26?,27?,28-,29+,30+,31+,33?,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWFRIMNWVDXGF-XFOWURONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/[C@@H]1[C@H]([C@H](CC2(O1)CC3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4(C(C=C([C@H]5O)C)C(=O)O3)O)C)\C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102042-08-0
Record name LL-F 28249beta
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102042080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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